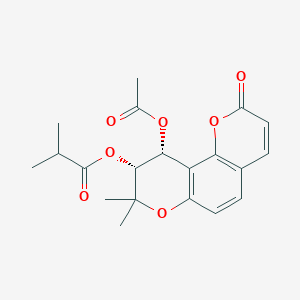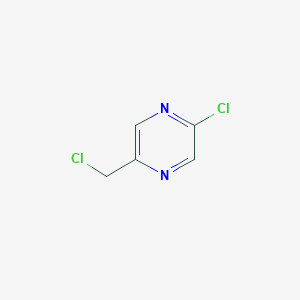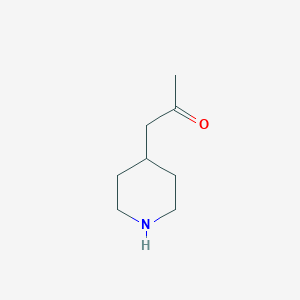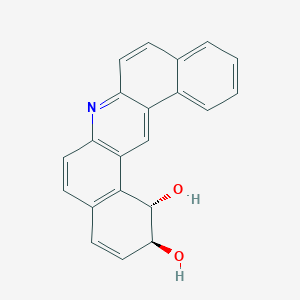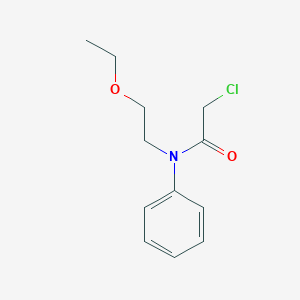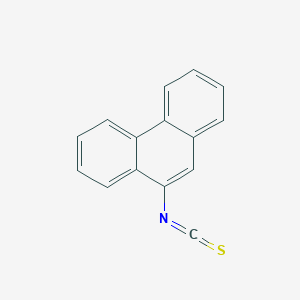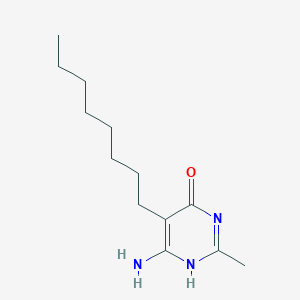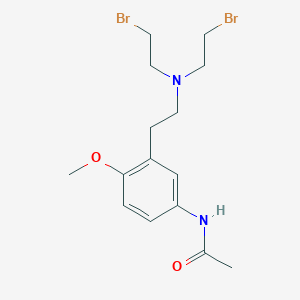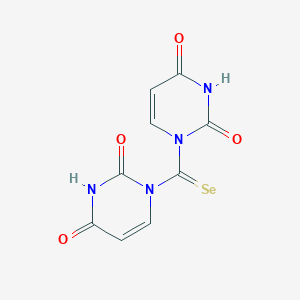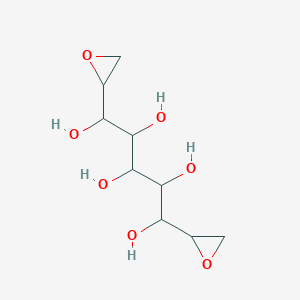
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a powerful oxidizing agent that has been used in various chemical reactions, including the synthesis of organic compounds and the oxidation of alcohols.
Mecanismo De Acción
The mechanism of action of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol involves the transfer of an oxygen atom to the substrate molecule. The oxygen atom is transferred from the dioxirane group to the substrate molecule, resulting in the oxidation of the substrate. This mechanism is highly efficient and selective, making 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol a valuable oxidizing agent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol. However, it has been reported that it may have toxic effects on living organisms. Therefore, caution should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is its high efficiency and selectivity in oxidizing various substrates. It is also relatively easy to synthesize and purify. However, one of its limitations is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol. One area of research could be the development of more efficient and selective oxidizing agents for organic synthesis. Additionally, further research could be done on the biochemical and physiological effects of this compound to better understand its potential toxicity. Finally, research could be done on the potential applications of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol in the production of new chemicals and materials.
Métodos De Síntesis
The synthesis of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol involves the reaction of Oxone (potassium peroxymonosulfate) with 1,2,3,4,5-pentanepentanol. The reaction is carried out in an aqueous solution at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol.
Aplicaciones Científicas De Investigación
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol has been used in various scientific research applications. One of its most significant applications is in the synthesis of organic compounds. It has been used to oxidize alcohols to aldehydes and ketones, which are essential building blocks in organic synthesis. Additionally, it has been used in the synthesis of epoxides, which are important intermediates in the production of various chemicals.
Propiedades
Número CAS |
108354-43-4 |
|---|---|
Nombre del producto |
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol |
Fórmula molecular |
C9H16O7 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
1,5-bis(oxiran-2-yl)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C9H16O7/c10-5(3-1-15-3)7(12)9(14)8(13)6(11)4-2-16-4/h3-14H,1-2H2 |
Clave InChI |
LUCBFMMOZUJPIX-UHFFFAOYSA-N |
SMILES |
C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O |
SMILES canónico |
C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O |
Sinónimos |
1,5-dioxiranyl-1,2,3,4,5-pentanepentanol WF 3405 WF-3405 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



